N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorine atom, and an isobutoxy group attached to a benzamide structure. The molecular formula of this compound is C17H20ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate acyl chloride in the presence of a polar solvent and an acid acceptor. The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction . The reaction can be represented as follows:
1-chloro-2,4-diaminobenzene+acyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as crystallization from a non-polar solvent or conducting the reaction in a mixture of polar and non-polar solvents to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The isobutoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, dechlorinated derivatives, and substituted benzamides, depending on the type of reaction and the reagents used .
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide include:
- N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-acetamide
- N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutoxy group, in particular, differentiates it from other similar compounds and may contribute to its specific applications and effects .
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJMFKGQHQBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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